3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with nitrogen atoms at strategic positions. The structure includes:
- 5-Methyl group: Enhances steric bulk moderately and influences electronic properties.
- 7-Trifluoromethyl group: A strong electron-withdrawing substituent that improves metabolic stability and binding affinity.
Its purity is consistently reported as 95% across sources .
Properties
IUPAC Name |
3-[5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-5-4-6(10(11,12)13)17-9(14-5)15-7(16-17)2-3-8(18)19/h4H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOIVDWXUJMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved by reacting appropriate precursors such as hydrazine hydrate and 2-chloropyrazine under controlled conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoroacetic anhydride in the presence of a suitable catalyst.
Attachment of the propanoic acid moiety: This is done through a series of reactions involving the use of reagents like triethylamine and isocyanates
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Use of readily available starting materials: This reduces the cost and complexity of the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pH, and reaction time are carefully controlled to maximize yield.
Purification steps: Techniques like crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Acid-Base Reactions and Esterification
The propanoic acid group undergoes typical carboxylic acid reactions:
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Salt formation : Reacts with bases like NaOH to form water-soluble sodium salts.
-
Esterification : Treatment with methanol in acidic conditions (H₂SO₄) yields methyl esters, enhancing lipophilicity for pharmaceutical applications.
Example :
Amide Coupling Reactions
The carboxylic acid participates in amide bond formation via activation with reagents like EDC/DCC:
-
Primary amines : Reacts with benzylamine to form -benzylamide derivatives.
-
Hydrazides : Forms hydrazide conjugates for prodrug development.
Conditions :
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Catalysts: 4-Dimethylaminopyridine (DMAP)
Triazolo-Pyrimidine Ring Modifications
The electron-deficient triazolo-pyrimidine core enables selective substitutions:
Electrophilic Aromatic Substitution
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Halogenation : Bromination at C-6 using N-bromosuccinimide (NBS) under radical conditions .
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Nitration : Limited reactivity due to trifluoromethyl’s deactivating effect .
Nucleophilic Displacement
Trifluoromethyl Group Reactivity
The -CF₃ group influences electronic properties but is generally inert. Notable exceptions include:
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Hydrolysis : Under harsh alkaline conditions (e.g., 6M NaOH, 100°C), partial defluorination occurs .
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Radical reactions : Participates in photochemical C-F bond cleavage with UV light.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78% | |
| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N | Alkynylated analogs | 55–61% |
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
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Lactam formation : Heating with POCl₃ cyclizes the propanoic acid into a γ-lactam ring.
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Triazole expansion : Reaction with thiourea forms bridged triazolo-triazine systems .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound Modification | Reactivity Profile | Unique Features |
|---|---|---|
| 5-Ethyl substitution | Enhanced steric hindrance in cross-couplings | Lower Suzuki coupling yields |
| 7-Dimethylamino | Increased basicity of pyrimidine ring | Facilitates electrophilic attack |
| Propanoic acid → Ester | Improved solubility in nonpolar media | Used in prodrug formulations |
Degradation Pathways
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Photolysis : UV exposure cleaves the triazolo-pyrimidine ring, forming cyanuric acid derivatives .
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Oxidative degradation : H₂O₂/Fe²⁺ generates hydroxylated byproducts at C-5 and C-7.
This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetic properties and target engagement . Further studies are needed to explore its potential in catalytic applications and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets. Notably, the triazole and pyrimidine moieties are known for their biological activities.
Anticancer Activity
Several studies have reported the anticancer properties of triazolo-pyrimidine derivatives. For example, derivatives similar to 3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 10 | Inhibition of migration |
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. Research indicates that derivatives exhibit effectiveness against a range of pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Table 2: Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Agricultural Applications
Compounds similar to this compound have been investigated for their potential as agrochemicals. Their ability to act as fungicides and herbicides is attributed to their unique chemical structure.
Fungicidal Activity
Research has shown that triazolo-pyrimidine derivatives can effectively combat fungal pathogens in crops, thereby enhancing agricultural productivity.
Table 3: Fungicidal Activity Against Crop Pathogens
Material Science Applications
The compound is being explored for applications in material science due to its unique electronic properties and stability.
Organic Electronics
Research indicates that derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films makes them suitable candidates for electronic applications.
Table 4: Electronic Properties of Derivatives
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Charge Mobility | 0.05 cm²/V·s |
| Thermal Stability | >200 °C |
Mechanism of Action
The mechanism of action of 3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations:
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- Methyl (target) and isopropyl groups increase lipophilicity compared to unsubstituted derivatives. However, isopropyl’s bulk may reduce bioavailability.
- Aromatic substituents (e.g., 4-bromophenyl ) drastically enhance lipophilicity but may limit aqueous solubility.
Electronic Modifications :
- The 7-trifluoromethyl group (target) provides stronger electron withdrawal than difluoromethyl or chloro , enhancing stability and binding to electron-deficient targets.
Biological Activity: Compounds with bulky aromatic groups (e.g., 4-bromophenyl ) show high enzyme inhibition (95% KLK7 reduction), suggesting steric complementarity is critical. The target compound’s propanoic acid moiety may facilitate interactions with charged residues in enzymes or receptors, though specific activity data is unavailable.
Synthetic Accessibility :
- Alkylation reactions (e.g., using methyl bromide ) are common for introducing substituents at position 5. The trifluoromethyl group is typically installed via nucleophilic substitution or direct fluorination .
Thermal Properties :
- Analogous compounds exhibit melting points between 180–232°C , suggesting the target compound has comparable thermal stability due to its crystalline structure.
Biological Activity
3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Chemical Formula : C₉H₈F₃N₅O₂
- Molecular Weight : 251.18 g/mol
- CAS Number : 339201-69-3
The biological activity of this compound can be attributed to its interaction with cellular targets, particularly in cancer therapy. Studies have shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative effects on various cancer cell lines.
Antiproliferative Activity
Research indicates that compounds similar to this compound demonstrate potent antiproliferative effects. For instance:
- HeLa Cells : IC₅₀ values around 0.75 µM for related compounds suggest strong growth inhibition.
- A549 Cells : Similar compounds displayed IC₅₀ values ranging from 1.02 µM to 10 µM against these lung cancer cells .
Efficacy Against Cancer Cell Lines
The compound's efficacy has been tested against several human cancer cell lines, demonstrating varying degrees of potency:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 0.75 | Apoptotic cell death via mitochondrial pathway |
| A549 | 1.02 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 10 | Induction of G2/M phase arrest |
| HT-29 | 16 | Apoptosis through mitochondrial dysfunction |
Case Studies
- Zebrafish Model : In vivo studies using zebrafish embryos have shown that the compound significantly inhibits HeLa cell growth, further confirming its potential as an anticancer agent .
- Mechanistic Insights : Compounds derived from the triazolo[1,5-a]pyrimidine structure were found to inhibit tubulin polymerization more effectively than known agents like combretastatin A-4 (CA-4), suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
Q & A
Q. What interdisciplinary approaches (e.g., computational-experimental feedback loops) accelerate discovery?
- Methodological Answer : Integrate ICReDD’s reaction design framework : quantum calculations predict viable pathways, while robotic high-throughput screening validates conditions (e.g., solvent/catalyst permutations) . Machine learning models (Random Forest, SVM) trained on reaction databases prioritize synthetic routes with >80% yield predictability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
